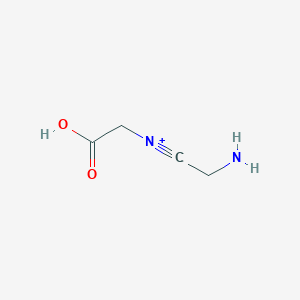
Acetamide, 2-(heptyloxy)-N-(2-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-(heptyloxy)-N-(2-methylpropyl)- is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a heptyloxy chain and a 2-methylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(heptyloxy)-N-(2-methylpropyl)- typically involves the reaction of heptyl alcohol with acetic anhydride to form heptyl acetate. This intermediate is then reacted with 2-methylpropylamine to yield the final product. The reaction conditions often include the use of a catalyst such as sulfuric acid and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Acetamide, 2-(heptyloxy)-N-(2-methylpropyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, 2-(heptyloxy)-N-(2-methylpropyl)- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide to convert the compound into its corresponding carboxylic acid.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium hydroxide in ethanol under reflux conditions.
Major Products Formed
Oxidation: Heptyloxyacetic acid.
Reduction: 2-(Heptyloxy)-N-(2-methylpropyl)amine.
Substitution: Various substituted acetamides depending on the nucleophile used.
Applications De Recherche Scientifique
Acetamide, 2-(heptyloxy)-N-(2-methylpropyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Acetamide, 2-(heptyloxy)-N-(2-methylpropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetamide, 2-(hexyloxy)-N-(2-methylpropyl)
- Acetamide, 2-(octyloxy)-N-(2-methylpropyl)
- Acetamide, 2-(nonoxyloxy)-N-(2-methylpropyl)
Comparison
Compared to its similar compounds, Acetamide, 2-(heptyloxy)-N-(2-methylpropyl)- is unique due to its specific heptyloxy chain length, which can influence its physical and chemical properties
Propriétés
Numéro CAS |
873192-52-0 |
|---|---|
Formule moléculaire |
C13H27NO2 |
Poids moléculaire |
229.36 g/mol |
Nom IUPAC |
2-heptoxy-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C13H27NO2/c1-4-5-6-7-8-9-16-11-13(15)14-10-12(2)3/h12H,4-11H2,1-3H3,(H,14,15) |
Clé InChI |
NSGOXCWXPIHJKW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOCC(=O)NCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


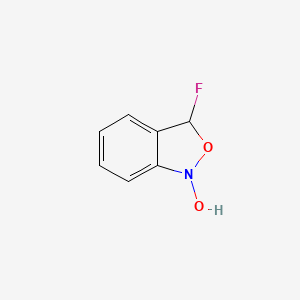
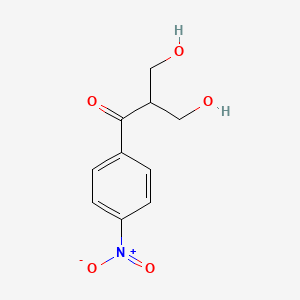

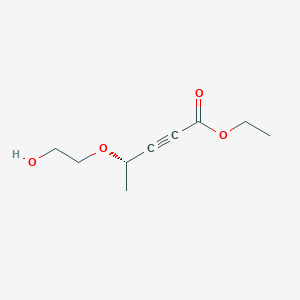
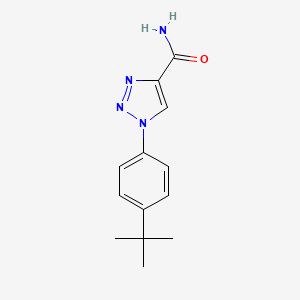
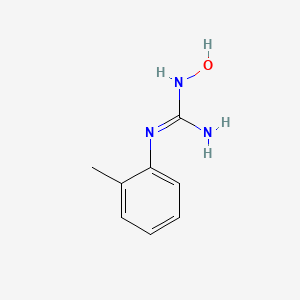
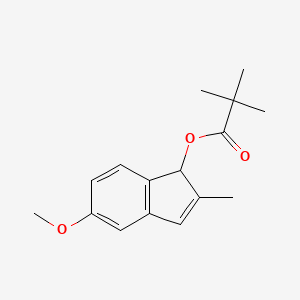
![{[(Pent-1-yn-3-yl)oxy]methyl}benzene](/img/structure/B12601222.png)
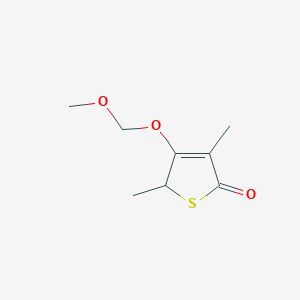
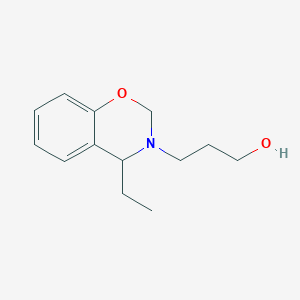
![2-Hydroxy-3-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12601244.png)

![2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol](/img/structure/B12601270.png)
